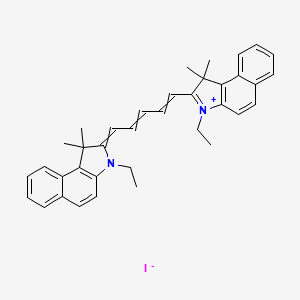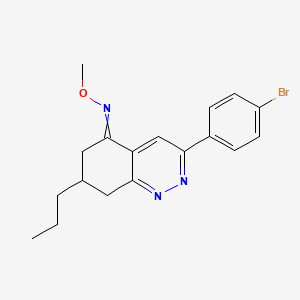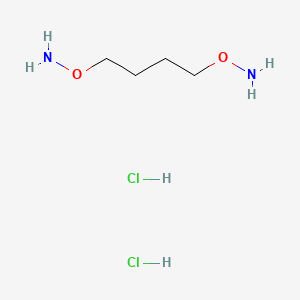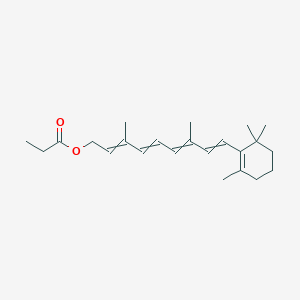
RetinylPropionate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RetinylPropionate-d3: is a derivative of vitamin A, specifically a labeled form of retinyl propionate. It is a hypermitotic agent used in various cosmetic formulations. The compound is characterized by its molecular formula C23H31D3O2 and a molecular weight of 345.53 . This compound is known for its stability and low irritation, making it suitable for anti-wrinkle treatments and other skincare applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: RetinylPropionate-d3 is synthesized by reacting retinol with propanoic acid in the presence of a catalyst. The reaction typically occurs in an organic solvent such as ethanol or chloroform. The process involves the esterification of retinol with propanoic acid, resulting in the formation of retinyl propionate. The labeled form, this compound, is obtained by incorporating deuterium atoms into the molecular structure .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions under controlled conditions. The process includes the purification of the product through crystallization or washing steps to ensure high purity. The final product is stabilized with antioxidants like butylated hydroxytoluene to prevent degradation during storage .
Analyse Des Réactions Chimiques
Types of Reactions: RetinylPropionate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert retinyl propionate back to retinol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products:
Oxidation: Retinoic acid derivatives.
Reduction: Retinol.
Substitution: Various retinyl esters depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: RetinylPropionate-d3 is used as a reference standard in analytical chemistry for studying the metabolism and degradation of retinoids. It is also employed in the synthesis of other retinoid derivatives .
Biology: In biological research, this compound is used to study the effects of retinoids on cell proliferation and differentiation. It serves as a model compound for investigating the role of retinoids in cellular processes .
Medicine: this compound is utilized in dermatological studies to evaluate its efficacy in treating skin conditions such as acne and photoaging. Its low irritation profile makes it suitable for long-term use in topical formulations .
Industry: In the cosmetic industry, this compound is incorporated into anti-aging products due to its ability to promote collagen synthesis and improve skin texture. It is also used in formulations aimed at reducing fine lines and wrinkles .
Mécanisme D'action
RetinylPropionate-d3 exerts its effects by binding to retinoic acid receptors in the skin. These receptors are part of the nuclear receptor family and function as ligand-inducible transcription factors. Upon binding, the receptor-ligand complex regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This mechanism enhances skin renewal and reduces the appearance of wrinkles .
Comparaison Avec Des Composés Similaires
Retinol: The alcohol form of vitamin A, less stable than retinyl propionate.
Retinaldehyde: An intermediate in the conversion of retinol to retinoic acid, known for its potent anti-aging effects.
Retinoic Acid: The most active form of vitamin A, used in prescription treatments for severe acne and photoaging.
Retinyl Palmitate: A gentler form of retinol, commonly used in over-the-counter skincare products
Uniqueness: RetinylPropionate-d3 is unique due to its labeled form, which allows for precise tracking in metabolic studies. Its stability and low irritation profile make it particularly suitable for cosmetic applications, distinguishing it from other retinoids that may cause more irritation .
Propriétés
IUPAC Name |
[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRPDSKECHTFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864000 |
Source


|
| Record name | O~15~-Propanoylretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
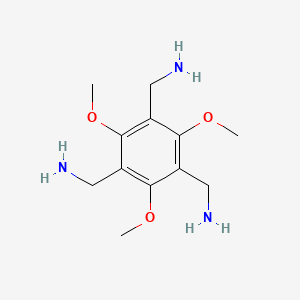

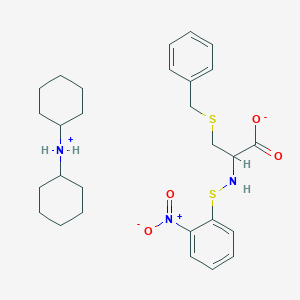
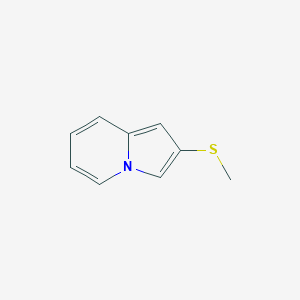
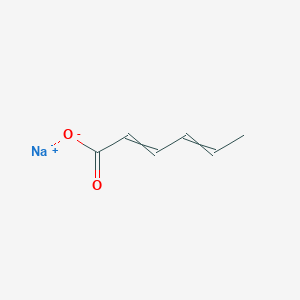
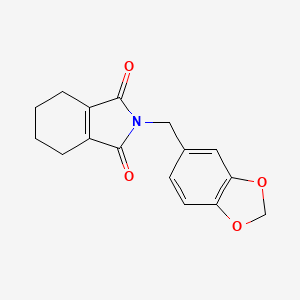
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
![2-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12506672.png)
![7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole](/img/structure/B12506675.png)


